molecular formula C10H8BrFO B577640 (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone CAS No. 1222368-75-3

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Cat. No. B577640
Key on ui cas rn: 1222368-75-3
M. Wt: 243.075
InChI Key: FTLUBYFIQSKOKG-UHFFFAOYSA-N
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Patent
US08188079B2

Procedure details

In an analogous manner to that described for the preparation of Building block C [a)], the reaction of 5-bromo-2-fluoro-N-methoxy-N-methyl-benzamide with cyclopropylmagnesium bromide in tetrahydrofuran yielded the title compound as a light yellow liquid; (HPLC 2.783 min 100%). Mass (calculated) C10H8BrFO [243.074]; (found) [M+H]+=243, [M+2-H]+=245.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:14])=[C:6]([CH:13]=1)[C:7](N(OC)C)=[O:8].[CH:15]1([Mg]Br)[CH2:17][CH2:16]1>O1CCCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:14])=[C:6]([C:7]([CH:15]2[CH2:17][CH2:16]2)=[O:8])[CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)N(C)OC)C1)F
Name
cyclopropylmagnesium bromide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In an analogous manner to that described for the preparation of Building block C [a)],

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(=O)C1CC1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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